2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester

説明

Chemical Identity:

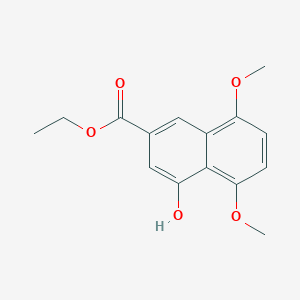

The compound 2-naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester (CAS: 25936-86-1) is a naphthalene derivative with a hydroxyl group at position 4, methoxy groups at positions 5 and 8, and an ethyl ester at the carboxylic acid moiety. Its molecular formula is C₁₅H₁₆O₅, with a molar mass of 276.28 g/mol .

特性

CAS番号 |

147589-45-5 |

|---|---|

分子式 |

C15H16O5 |

分子量 |

276.28 g/mol |

IUPAC名 |

ethyl 4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H16O5/c1-4-20-15(17)9-7-10-12(18-2)5-6-13(19-3)14(10)11(16)8-9/h5-8,16H,4H2,1-3H3 |

InChIキー |

XVQNEMDNKDNWOX-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OC)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-5,8-dimethoxy-, ethyl ester.

Reduction: Formation of 2-Naphthalenemethanol, 4-hydroxy-5,8-dimethoxy-.

Substitution: Formation of this compound derivatives with substituted methoxy groups.

科学的研究の応用

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in Methoxy and Hydroxy Groups

Table 1: Substituent Positions and Molecular Data

Functional Group Impact :

Physicochemical and Application Differences

Solubility and Reactivity :

- The target compound (4-hydroxy-5,8-dimethoxy) is moderately polar due to hydroxyl and methoxy groups, favoring solubility in ethanol or acetone. Its ethyl ester group makes it more soluble in lipids than its free acid counterpart .

- 4-Acetoxy-6-chloro-5,8-dimethoxy analogue (C₁₇H₁₇ClO₆) exhibits lower aqueous solubility due to chloro and acetoxy groups but may show enhanced stability in acidic conditions .

- Silicon-protected derivative (C₂₁H₂₉ClO₅Si) is highly lipophilic, making it suitable for prodrug designs requiring controlled hydroxyl group release .

生物活性

2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester (CAS Number: 25932-95-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C17H18O6

- Molecular Weight : 318.3 g/mol

- Structure : The compound features a naphthalene ring substituted with methoxy and hydroxyl groups, contributing to its biological activity.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of naphthalene carboxylic acids have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Studies have demonstrated that naphthalene derivatives possess antimicrobial properties. A related compound was tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

Naphthalene derivatives have been reported to exhibit anti-inflammatory activity. In vitro studies suggest that these compounds inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

- Antioxidant Evaluation : A study evaluated the antioxidant capacity of various naphthalene derivatives using DPPH and ABTS assays. The results indicated that the presence of methoxy groups significantly enhances antioxidant activity compared to unsubstituted analogs.

- Antimicrobial Testing : In a comparative analysis, 2-naphthalenecarboxylic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The ethyl ester form showed higher efficacy than its acid counterpart, suggesting that esterification may enhance antimicrobial properties .

- Anti-inflammatory Mechanism : A recent investigation explored the anti-inflammatory effects of similar naphthalene compounds on RAW 264.7 macrophages. The study found that these compounds inhibited the NF-kB pathway, leading to decreased expression of inflammatory markers .

Data Tables

Q & A

Basic Research Question: What are the established synthetic pathways for 2-naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester, and how can intermediates be characterized?

Methodological Answer:

The synthesis of this compound typically involves multi-step functionalization of naphthalene derivatives. Key steps include:

- Esterification : Reacting 4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux.

- Protection/Deprotection : Methoxy and hydroxy groups may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions.

- Intermediate Characterization : Use ¹H/¹³C NMR to confirm regiochemistry and FT-IR to verify ester formation (C=O stretch ~1700–1750 cm⁻¹). Mass spectrometry (MS) ensures molecular weight accuracy .

Advanced Research Question: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents on the naphthalene core?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for determining the compound’s 3D structure. Key steps:

- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to grow high-quality crystals.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement : Employ SHELXL for structure solution and refinement, focusing on torsional angles of methoxy/hydroxy groups to confirm spatial orientation .

Basic Research Question: What analytical techniques are recommended for purity assessment and quantification?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm. Compare retention times against a certified reference standard.

- GC-MS : Derivatize non-volatile hydroxyl groups (e.g., silylation with BSTFA) for improved volatility. Monitor ion fragments specific to the ester and methoxy groups .

Advanced Research Question: How can pH-dependent stability studies inform experimental design in biological assays?

Methodological Answer:

- Stability Profiling : Incubate the compound in buffers (pH 2–9) at 37°C. Sample aliquots at intervals (0, 6, 24, 48 h) and analyze via HPLC to quantify degradation.

- Mechanistic Insight : Hydrolysis of the ester group is likely accelerated under alkaline conditions. Use LC-MS/MS to identify degradation products (e.g., free carboxylic acid). Adjust assay buffers to pH 6–7 to minimize instability .

Basic Research Question: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Refer to GHS classifications (H315, H319) for emergency guidance .

Advanced Research Question: How can computational modeling predict interactions with enzymes like esterases or cytochrome P450?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with esterase active sites (e.g., Pyrobaculum calidifontis PestE). Focus on hydrogen bonding with hydroxy/methoxy groups.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with in vitro enzymatic assays (e.g., NADH-coupled esterase activity) .

Advanced Research Question: How do contradictory bioactivity data in literature arise, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from:

- Impurity Effects : Trace byproducts (e.g., unreacted carboxylic acid) may skew bioactivity. Re-run assays with HPLC-purified samples.

- Assay Conditions : Varying pH or temperature alters solubility/reactivity. Standardize protocols (e.g., ISO 10993-5 for cytotoxicity).

- Statistical Validation : Use multivariate analysis (ANOVA with Tukey post hoc) to confirm significance .

Advanced Research Question: What strategies optimize preparative-scale isolation using countercurrent chromatography (CCC)?

Methodological Answer:

- Solvent System : Optimize petroleum ether/ethyl acetate/methanol/water ratios (e.g., 5:5:4.5:5.5 v/v) for partition coefficient (K) ~0.8–1.2.

- pH-Zone Refining : Add triethylamine (10 mM) to the stationary phase and HCl (5 mM) to the mobile phase to enhance resolution of ionizable groups.

- Scale-Up : Load 2 g of crude extract and collect fractions based on UV/Vis monitoring (280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。